2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
Description
2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with ethoxy, fluorophenyl, oxadiazolyl, and methylphenyl groups
Properties
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-3-27-22-18(12-13-19(24-22)15-6-4-14(2)5-7-15)20-25-21(28-26-20)16-8-10-17(23)11-9-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWEJTZUDLUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves palladium catalysis and boronic acid reagents.
Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or a similar reagent.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole and pyridine moieties.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine: Similar structure but with a chlorine atom instead of fluorine.
2-ethoxy-3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can significantly influence its chemical properties, such as its electronegativity and ability to participate in hydrogen bonding. This makes it distinct from its chloro- and bromo- counterparts, potentially leading to different biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
